molecular formula C7H14N2O2S<br>C7H14N2O2S<br>CH3SC(CH3)2CH=NOCONHCH3 B1662136 Aldicarb CAS No. 116-06-3

Aldicarb

Cat. No. B1662136
Key on ui cas rn: 116-06-3
M. Wt: 190.27 g/mol
InChI Key: QGLZXHRNAYXIBU-UITAMQMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04097526

Procedure details

15 grams of an 88 percent aqueous solution of formic acid was added to a mixture containing 30 grams of 2-methyl-2-(methylthio)propionaldehyde O-(methylcarbamoyl)oxime in 70 grams of methylene chloride solution. To the mixture was added 56 grams of a 30 percent aqueous hydrogen peroxide over a 15-20 minute period. During the course of addition, the reaction temperature rose from 25° to 40° C. with a gentle reflux of methylene chloride. After the addition of the peroxide solution, 6.0 grams of concentrated sulfuric acid was added dropwise at a rate to maintain the reflux at 40° C. When the addition was complete, the mixture was stirred for an additional 2.5 hours at 40.45° C. When the oxidation was over, 60-70 grams of the methylene chloride solvent was removed by evaporation under reduced pressure. The mixture was cooled to 5° C. and filtered. The solid reaction product was then washed with 25-30 grams of cold water and dried to constant weight. (2-Methyl-2-(Methylsulfonyl)propionaldehyde O-(methylcarbamoyl)oxime was obtained, m.p. 144°-145° C, having a 2-methyl-2-(methylsulfinyl)propionaldehyde O-(methylcarbamoyloxime (sulfide) content of less than 0.10 percent.
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
70 g
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
6 g
Type
reactant
Reaction Step Four
Quantity
65 (± 5) g
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH:1](O)=O.[CH3:4][NH:5][C:6]([O:8][N:9]=[CH:10][C:11]([CH3:15])(SC)[CH3:12])=[O:7].OO.[S:18](=[O:22])(=O)(O)[OH:19]>C(Cl)Cl>[CH3:4][NH:5][C:6]([O:8][N:9]=[CH:10][C:11]([CH3:15])([S:18]([CH3:1])(=[O:22])=[O:19])[CH3:12])=[O:7]

Inputs

Step One
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)O
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
CNC(=O)ON=CC(C)(SC)C
Name
Quantity
70 g
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Step Four
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
6 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Five
Name
Quantity
65 (± 5) g
Type
solvent
Smiles
C(Cl)Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for an additional 2.5 hours at 40.45° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
During the course of addition
CUSTOM
Type
CUSTOM
Details
rose from 25° to 40° C.
ADDITION
Type
ADDITION
Details
was added dropwise at a rate
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the
ADDITION
Type
ADDITION
Details
When the addition
CUSTOM
Type
CUSTOM
Details
was removed by evaporation under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 5° C.
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solid reaction product
WASH
Type
WASH
Details
was then washed with 25-30 grams of cold water
CUSTOM
Type
CUSTOM
Details
dried to constant weight

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
CNC(=O)ON=CC(C)(S(=O)(=O)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.